N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
Description
Properties
IUPAC Name |
1,1-diethyl-3-(4-morpholin-4-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-3-17(4-2)15(20)16-13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNXUVDSNWJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222413 | |
| Record name | Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-42-1 | |
| Record name | Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea typically involves the reaction of N,N-diethylthiourea with 4-(chloromethyl)morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated derivatives of the phenyl group
Scientific Research Applications
N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Crystallography
Thiourea derivatives differ significantly in crystallographic behavior based on substituents:
- N,N-Diethyl-N'-(4-fluorobenzoyl)thiourea crystallizes in the monoclinic system, forming dimers via N–H···S and C–H···O hydrogen bonds .
- Bis(N,N-di-n-propyl-N'-(4-fluorobenzoyl)thioureato)nickel(II) adopts a triclinic system, with nickel in a square-planar geometry .
- N,N-Diethyl-N'-(thiophene-2-carbonyl)thiourea demonstrates antifungal activity, suggesting that electron-rich aromatic groups enhance bioactivity .
- Bis(N,N-diethyl-N'-ferrocenoylthioureato)nickel(II) incorporates a ferrocene group, enabling redox-active metal coordination .
Catalytic and Coordination Properties
- Sulfonaryl thiourea 10 showed 28% catalytic conversion in NMR-monitored reactions, comparable to reference compound 11 (27%) .
- N,N-Diethyl-N'-ferrocenoylthiourea forms bidentate Ni(II) complexes, highlighting the role of bulky substituents in stabilizing metal coordination .
- Asymmetric ligands like N,N-methylethyl-N'-benzoylthiourea produce conformational isomers in Pd(II)/Pt(II) complexes, affecting photoisomerism .
The morpholinophenyl group’s nitrogen could act as an additional coordination site, though its steric bulk may limit complex stability compared to smaller substituents.
Physicochemical Properties
The target compound’s higher molecular weight and morpholine group may reduce volatility compared to simpler derivatives like N-(p-tolyl)thiourea (166.24 g/mol) .
Biological Activity
N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a thiourea derivative that has garnered attention in recent years due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound can be synthesized through a reaction involving diethylamine and 4-morpholinophenyl isothiocyanate. The compound's structure features a thiourea moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating promising results:
- Cell Lines Tested : The compound was tested on human solid tumor cells including SK-MEL, SK-OV-3, BT-549, and KB.
- Cytotoxicity : While most derivatives showed low cytotoxicity at concentrations up to 25 µg/mL, some derivatives exhibited IC50 values ranging from 11.0 to 25.0 µg/mL against specific cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Thiourea derivatives have also shown efficacy against microbial pathogens. In particular:
- Inhibition of Fungal Growth : Studies have indicated that certain thiourea derivatives can inhibit the growth of fungi such as Phomopsis obscurans and P. viticola. For instance, compounds with similar structures have demonstrated up to 100% growth inhibition at concentrations of 30 μM .
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea compounds has been explored in various studies:
- Mechanism of Action : Some derivatives were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, with certain compounds showing stronger efficacy than traditional anti-inflammatory drugs like dexamethasone .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound and related thiourea derivatives:
| Activity Type | IC50/Effectiveness | Remarks |
|---|---|---|
| Anticancer | 11.0 - 25.0 µg/mL | Effective against multiple cancer cell lines |
| Antifungal | 100% inhibition at 30 µM | Effective against P. obscurans and P. viticola |
| Anti-inflammatory | Stronger than dexamethasone | Significant inhibition of IL-6 and TNF-α |
Case Studies
- Anticancer Efficacy : A study demonstrated that a related thiourea derivative had an IC50 value of approximately 7 µM against breast cancer cells (MCF-7), indicating a strong potential for development into therapeutic agents targeting cancer .
- Microbial Inhibition : Another study highlighted the effectiveness of thiourea derivatives in inhibiting fungal pathogens, suggesting that structural modifications could enhance their antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, and how can purity be optimized?
- Methodology : This compound is typically synthesized via nucleophilic addition of an aromatic amine to an isothiocyanate derivative. For example:
React 4-(morpholin-4-yl)aniline with diethylcarbamoyl chloride in the presence of a thiophosgene equivalent.
Purify via column chromatography using ethyl acetate/hexane (3:7) to isolate the thiourea product .
- Purity Optimization : Use recrystallization in ethanol or methanol to remove unreacted amines. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
- Key Methods :
- NMR : ¹H NMR (DMSO-d₆) identifies NH protons (δ 9.8–10.2 ppm) and morpholine ring protons (δ 3.6–3.8 ppm). ¹³C NMR confirms thiourea carbonyl (C=S, δ ~180 ppm) .
- FT-IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. How is preliminary biological activity screened for this compound?
- Protocol :
Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM.
Evaluate antimicrobial activity via broth microdilution (MIC values) against S. aureus and E. coli .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?
- Challenges : Low yields (e.g., 30–40%) due to steric hindrance from the morpholine and diethyl groups.
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Employ Schlenk techniques to exclude moisture, preventing hydrolysis of intermediates .
- Optimize solvent polarity (e.g., DMF vs. THF) to enhance intermediate stability .
Q. What contradictions exist in reported biological activities of structurally similar thioureas, and how can they be resolved?
- Case Study : Some thioureas show potent antifungal activity (e.g., dodecane derivatives ), while others, like N,N-diethylthiourea, exhibit antibacterial but not antifungal effects .
- Resolution Strategies :
- Perform comparative SAR studies to identify substituents (e.g., morpholine vs. trifluoromethyl) influencing target specificity.
- Use molecular docking to predict binding affinities for fungal vs. bacterial enzymes (e.g., CYP51 vs. DNA gyrase) .
Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?
- Experimental Design :
- Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability. Morpholine increases hydrophilicity, potentially reducing CNS penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The morpholine ring may resist oxidative metabolism compared to phenyl groups .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate interactions with tyrosine kinases or apoptosis pathways using CRISPR-Cas9 gene editing in cell models .
- Formulation Development : Explore nano-encapsulation to enhance bioavailability, leveraging the compound’s moderate logP (~2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
